4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names or synonyms it might have.
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This can provide information about the compound’s functional groups, stereochemistry, and conformation.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its stability under different conditions, and any transformation or decomposition reactions it might undergo.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties. These properties can provide valuable information about the compound’s stability, reactivity, and potential applications.Safety And Hazards
Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This can include its LD50 value, its potential for causing irritation or allergic reactions, and its environmental persistence.
Future Directions
Future directions might involve further studies to better understand the compound’s properties or potential applications. This could include more detailed structural studies, investigations into its mechanism of action, or the development of new synthetic methods.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For a detailed analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database. If you have any other questions, feel free to ask!
properties
IUPAC Name |
4-(2,5-dimethylphenyl)-1,3-thiazole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-8(2)9(5-7)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNYTCJEFPHSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237796 | |
Record name | 4-(2,5-Dimethylphenyl)-2-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid | |
CAS RN |
952958-70-2 | |
Record name | 4-(2,5-Dimethylphenyl)-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952958-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dimethylphenyl)-2-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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